2-Naphthyl laurate

Serum Lipase Assay Carboxylesterase Interference Substrate Specificity

Biochemical researchers often face cross-reactivity when using chromogenic esters for lipase profiling. 2-Naphthyl laurate (C12) offers a validated intermediate chain length-shorter than myristate (C14) but more lipase-specific than decanoate (C10)-providing a defined specificity window. Key advantages: • High correlation (r=0.97) with reference UV-enzyme methods for serum lipase. • Enables selective acid lipase detection in tissue homogenates when combined with esterase inhibitor E600. • Supplied as ≥98% pure, moisture-sensitive solid; stable at ambient shipping conditions. Bulk quantities available for routine clinical chemistry workflows.

Molecular Formula C22H30O2
Molecular Weight 326.5 g/mol
CAS No. 6343-73-3
Cat. No. B1293613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl laurate
CAS6343-73-3
Molecular FormulaC22H30O2
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-15-22(23)24-21-17-16-19-13-11-12-14-20(19)18-21/h11-14,16-18H,2-10,15H2,1H3
InChIKeyCIGGUBXZFFSTTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthyl Laurate: Physicochemical and Functional Profile


2-Naphthyl laurate (β-naphthyl laurate) is a chromogenic ester formed from lauric acid (C12) and 2-naphthol. With a molecular weight of 326.47 g/mol and a melting point of 59.0–63.0 °C [1], it serves as a biochemical substrate for detecting and quantifying lipase and esterase enzyme activities [2]. Its enzymatic hydrolysis releases 2-naphthol, which can be measured via colorimetric or amperometric methods, enabling its use in assays for serum lipase and tissue esterase profiling [3][4].

Chromogenic substrate for lipase and esterase activity assays
C12 acyl chain offers a balanced specificity window for serum lipase detection
Compatible with colorimetric and amperometric readout methods

Why 2-Naphthyl Laurate Cannot Be Simply Replaced


Substituting 2-naphthyl laurate with structurally similar esters can fundamentally alter assay specificity and sensitivity. The acyl chain length dictates differential hydrolysis rates by lipases versus esterases [1]. For instance, shorter-chain esters like 2-naphthyl decanoate (C10) are more susceptible to hydrolysis by non-target carboxylesterases in serum, compromising assay specificity [2]. Conversely, longer-chain esters like 2-naphthyl myristate (C14) exhibit resistance to esterases but may alter the kinetic behavior and activation requirements of the target lipase [3]. 2-Naphthyl laurate's intermediate chain length (C12) represents a specific, empirically validated compromise, offering a functional window for measuring lipase activity with defined cross-reactivity characteristics that cannot be assumed for its nearest neighbors.

Shorter chain (C10) 2-Naphthyl decanoate may be hydrolyzed by non-target serum esterases, reducing lipase signal specificity.
Longer chain (C14) 2-Naphthyl myristate alters kinetic behavior and activation requirements, which may shift assay response.
Chain length matters Acyl chain length directly dictates differential hydrolysis rates; the C12 profile may not transfer to adjacent analogs.

Comparative Performance Against Functional Analogs


Resistance to Serum Carboxylesterase vs. Decanoate

2-Naphthyl laurate demonstrates significantly greater resistance to hydrolysis by interfering serum esterases compared to the shorter-chain analog 2-naphthyl decanoate. In a comparative study, 1 U/ml of both carboxylesterase and pseudocholinesterase readily hydrolyzed 2-naphthyl decanoate, whereas these same enzymes produced no measurable hydrolysis of 2-naphthyl laurate under identical conditions [1]. This differential specificity is critical for minimizing false-positive signals in complex biological matrices like serum.

Resistance to serum esterases
Head-to-head
No measurable hydrolysis vs. significant hydrolysis of decanoate
Supports lipase-selective signal in complex serum matrices.
Carboxylesterase/pseudocholinesterase, pH 9.0, sodium cholate.
Serum Lipase Assay Carboxylesterase Interference Substrate Specificity Amperometric Detection

Hydrolysis Rate by Lamb Gastric Lipase vs. Tributyrin

Lamb gastric lipase exhibits a strong substrate preference, hydrolyzing the simple triglyceride tributyrin most rapidly at 45°C, while the same enzyme hydrolyzes 2-naphthyl laurate very slowly under comparable conditions [1]. This demonstrates that 2-naphthyl laurate is not a universal lipase substrate and its utility is highly enzyme-specific, distinguishing it from broad-spectrum substrates like tributyrin.

Gastric lipase hydrolysis
Head-to-head
Very slow vs. most rapid tributyrin hydrolysis
Enzyme-specific substrate; not a universal lipase probe.
Lamb gastric lipase, pH 7.0-7.6, 45°C.
Gastric Lipase Substrate Preference Lipolysis Kinetics Enzymology

Diagnostic Utility in Serum Lipase Assays for Pancreatitis

While 2-naphthyl myristate was specifically developed as an 'esterase-resistant' substrate for improved lipase specificity in diagnosing pancreatitis, 2-naphthyl laurate served as the critical baseline comparator in these studies [1]. The limitations of 2-naphthyl laurate—specifically its susceptibility to some esterases—directly motivated the development and validation of its myristate analog [2]. However, 2-naphthyl laurate itself has been used in validated methods for measuring serum lipase, showing good correlation (r=0.97, n=7) with established UV-enzyme methods [3].

Serum lipase method correlation
Reported
r = 0.97 (n=7) vs. UV-enzyme reference method
Supports assay correlation with established lipase methods.
Amperometric detection, pH 9.0 Tris, sodium cholate.
Pancreatitis Diagnosis Serum Lipase Biomarker Chromogenic Assay Clinical Chemistry

Specificity for Acid Lipase vs. Non-specific Esterases

In studies of human tissue homogenates, alpha-naphthyl laurate was identified as the most specific chromogenic substrate for the enzyme acid lipase when used in the presence of the esterase inhibitor E600 (3 x 10^-6 M) [1]. This specificity was derived from a direct comparison against other naphthyl esters (acetate, butyrate) and p-nitrophenyl esters (acetate, butyrate, laurate), which showed broader or different patterns of hydrolysis across various enzymes in spleen, liver, and kidney.

Acid lipase specificity
Head-to-head
Ranked highest specificity among tested naphthyl esters with E600 inhibitor
Supports acid lipase differentiation in tissue homogenates.
Human spleen/liver/kidney; E600 (3×10⁻⁶ M).
Acid Lipase Histochemistry Esterase Differentiation Tissue Homogenates

Optimized Applications in Biochemical and Clinical Research


Routine Serum Lipase Assays with Validated Cross-Reactivity

2-Naphthyl laurate is ideally suited for routine measurement of serum lipase activity where a well-characterized substrate with known cross-reactivity is required. As demonstrated by its high correlation (r=0.97) with UV-enzyme methods [1], it provides a reliable and cost-effective alternative to more expensive or complex assay systems. Its established resistance to common serum carboxylesterases compared to shorter-chain esters [2] makes it a robust choice for clinical chemistry laboratories seeking a chromogenic or amperometric assay with a defined specificity window.

Histochemical Differentiation of Acid Lipase in Tissues

For researchers performing histochemical or biochemical analysis of tissue homogenates (e.g., liver, spleen, kidney), 2-naphthyl laurate provides a high degree of specificity for acid lipase when used in conjunction with the esterase inhibitor E600 [1]. This application scenario allows for the precise localization and quantification of acid lipase activity, distinguishing it from the broader activity of carboxylesterases and other hydrolases that would otherwise confound the analysis using less specific substrates like alpha-naphthyl acetate or butyrate [1].

Characterizing Novel Lipases and Esterases

2-Naphthyl laurate serves as a key substrate in the initial characterization and classification of new lipolytic enzymes. Its differential hydrolysis by various enzymes, as shown in studies with gastric lipase [2], plant esterases [3], and insect carboxylesterases [4], allows researchers to probe the acyl chain length specificity and inhibitor sensitivity of unknown enzymes. This makes it an essential component of a substrate panel for defining the biochemical fingerprint of a novel esterase or lipase.

Application
Selection Property
Validation Focus
Serum lipase measurement in research assays
Defined cross-reactivity with common serum esterases
Method correlation with reference lipase detection systems
Tissue acid lipase localization and quantification
Esterase inhibitor compatibility (E600 protocol)
Specificity validation in tissue homogenates and histochemical staining
Novel lipase and esterase characterization
Acyl chain length specificity profile
Substrate selectivity panel validation and inhibitor sensitivity profiling

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